molecular formula C15H16N2O2S B2980097 N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide CAS No. 2411226-80-5

N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide

Cat. No. B2980097
M. Wt: 288.37
InChI Key: DGZJXHXHHOPORZ-UHFFFAOYSA-N
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Description



  • N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide is a chemical compound with a complex structure. It belongs to the thiazole family, which is a class of heterocyclic organic compounds.

  • The compound contains a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. This ring system confers unique properties and biological activities.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the introduction of the thiazole moiety and the oxirane-2-carboxamide group. Unfortunately, I do not have access to specific synthetic procedures for this exact compound. However, I recommend referring to relevant research papers or chemical databases for detailed synthetic routes.





  • Molecular Structure Analysis



    • The molecular structure of N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide consists of several functional groups:

      • Thiazole Ring : The five-membered thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. It is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom.

      • Oxirane-2-carboxamide Group : This functional group includes an oxirane (epoxide) ring and a carboxamide moiety.

      • Phenyl and Methyl Substituents : The compound features a phenyl group and a methyl group attached to the thiazole ring.



    • The aromaticity of the thiazole ring contributes to its stability and reactivity.





  • Chemical Reactions Analysis



    • Unfortunately, specific chemical reactions involving this compound are not readily available in the literature. However, considering its functional groups, it may participate in nucleophilic substitutions, electrophilic additions, and ring-opening reactions.

    • Further experimental investigations are necessary to explore its reactivity and potential transformations.





  • Physical And Chemical Properties Analysis



    • Solubility : Thiazole derivatives are typically slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.

    • Odor : The odor of thiazole is similar to that of pyridine.

    • Boiling Point : Thiazole has a boiling point of 116–118°C.

    • Specific Gravity : Its specific gravity is approximately 1.2.




  • Safety And Hazards



    • As with any chemical compound, safety precautions should be taken during handling, synthesis, and use.

    • Consult relevant safety data sheets (SDS) and follow proper laboratory practices.

    • Assess potential hazards related to toxicity, flammability, and reactivity.




  • Future Directions



    • Investigate the compound’s pharmacological properties, including its potential as an antimicrobial, antitumor, or cytotoxic agent.

    • Explore modifications to enhance its efficacy, reduce side effects, or improve bioavailability.




    properties

    IUPAC Name

    N-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H16N2O2S/c1-10-14(11-5-3-2-4-6-11)17-13(20-10)7-8-16-15(18)12-9-19-12/h2-6,12H,7-9H2,1H3,(H,16,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DGZJXHXHHOPORZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(N=C(S1)CCNC(=O)C2CO2)C3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16N2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    288.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide

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